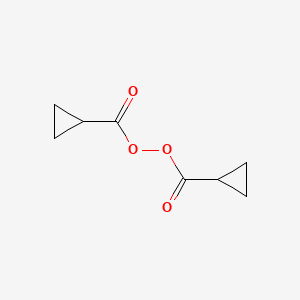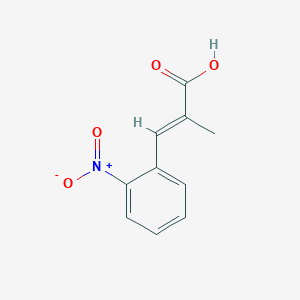
3-Ethoxy-4-(trifluoromethoxy)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C10H9F3O4 It is a derivative of benzoic acid, where the benzene ring is substituted with an ethoxy group at the 3-position and a trifluoromethoxy group at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-(trifluoromethoxy)benzoic acid typically involves the introduction of the ethoxy and trifluoromethoxy groups onto a benzoic acid core. One common method is through the use of Suzuki-Miyaura coupling reactions, which are widely applied for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethoxy-4-(trifluoromethoxy)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The ethoxy and trifluoromethoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: As mentioned, Suzuki-Miyaura coupling is a key reaction for synthesizing this compound.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Organoboron Compounds: Reactants in Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzoic acids, while coupling reactions can produce complex aromatic compounds.
Aplicaciones Científicas De Investigación
3-Ethoxy-4-(trifluoromethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-4-(trifluoromethoxy)benzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Similar structure but lacks the ethoxy group.
4-(Trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
3-Ethoxybenzoic acid: Lacks the trifluoromethoxy group
Uniqueness
3-Ethoxy-4-(trifluoromethoxy)benzoic acid is unique due to the presence of both ethoxy and trifluoromethoxy groups, which confer distinct chemical properties and reactivity. These substitutions can enhance the compound’s stability, solubility, and potential biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C10H9F3O4 |
|---|---|
Peso molecular |
250.17 g/mol |
Nombre IUPAC |
3-ethoxy-4-(trifluoromethoxy)benzoic acid |
InChI |
InChI=1S/C10H9F3O4/c1-2-16-8-5-6(9(14)15)3-4-7(8)17-10(11,12)13/h3-5H,2H2,1H3,(H,14,15) |
Clave InChI |
RESNTDAZTXCJNX-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=CC(=C1)C(=O)O)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-[(2S,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]-3-methyl-2-phenylmethoxypyridine](/img/structure/B14758115.png)
![ethoxy [(E)-(1-oxo-1-phenylpropan-2-ylidene)amino] carbonate](/img/structure/B14758116.png)




![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)


![3,6-Methanonaphtho[2,3-b]oxirene](/img/structure/B14758174.png)
